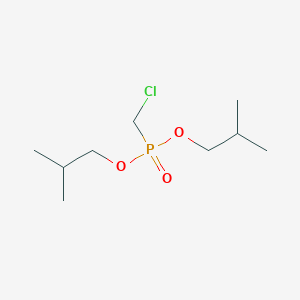
Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester is an organophosphorus compound with the molecular formula C9H20ClO3P. This compound is characterized by the presence of a phosphonic acid ester group, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester typically involves the reaction of chloromethylphosphonic dichloride with isobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
ClCH2P(O)Cl2+2(CH3)CHCH2OH→ClCH2P(O)(OCH2CH(CH3)2)2+2HCl
The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Phosphonic acid, (chloromethyl)-, bis(2-methylpropyl) ester can be compared with other similar compounds, such as:
- Phosphonic acid, (chloromethyl)-, bis(2-ethylhexyl) ester
- Phosphonic acid, (chloromethyl)-, bis(2-methylbutyl) ester
- Phosphonic acid, (chloromethyl)-, bis(2-phenylpropyl) ester
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific ester group, which imparts distinct reactivity and functionality .
Propiedades
Número CAS |
63407-82-9 |
|---|---|
Fórmula molecular |
C9H20ClO3P |
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
1-[chloromethyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C9H20ClO3P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
JCGQUUWDIQBAPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(CCl)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


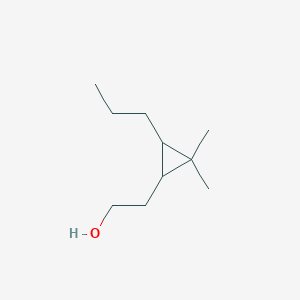
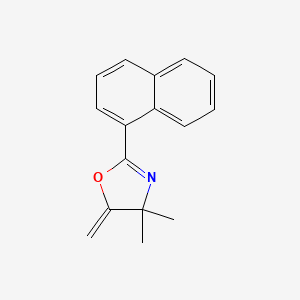
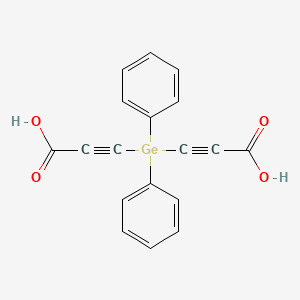
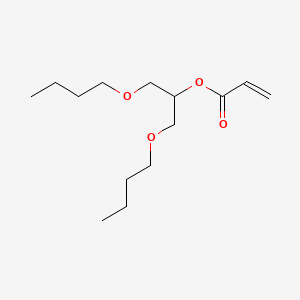
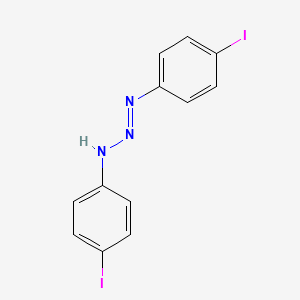
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
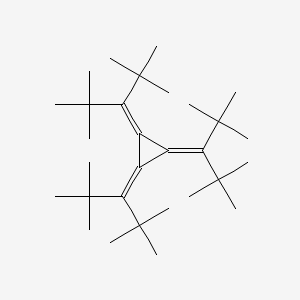
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
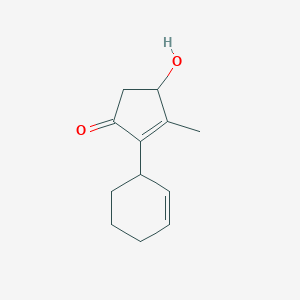
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
